Dibutyl(2-methoxyethyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(2-methoxyethyl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a phosphane derivative with a dibutyl group and a 2-methoxyethyl substituent
Preparation Methods
The synthesis of Dibutyl(2-methoxyethyl)oxo-lambda~5~-phosphane typically involves the reaction of dibutylphosphine with 2-methoxyethanol in the presence of an oxidizing agent. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Dibutyl(2-methoxyethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in substitution reactions where the 2-methoxyethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl(2-methoxyethyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other organophosphorus compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Dibutyl(2-methoxyethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to Dibutyl(2-methoxyethyl)oxo-lambda~5~-phosphane include other organophosphorus compounds such as:
- Dibutylphosphine
- Dibutylphosphine oxide
- Dibutyl(2-methoxyethoxy)methylphosphane These compounds share structural similarities but differ in their substituents and reactivity. This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61748-79-6 |
---|---|
Molecular Formula |
C11H25O2P |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-[butyl(2-methoxyethyl)phosphoryl]butane |
InChI |
InChI=1S/C11H25O2P/c1-4-6-9-14(12,10-7-5-2)11-8-13-3/h4-11H2,1-3H3 |
InChI Key |
CBZBSIHIAMQJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.